Hexasodium diorthosilicate

Description

Contextualization within Polysilicate and Orthosilicate (B98303) Frameworks

The classification of silicates is based on the arrangement of the fundamental [SiO₄]⁴⁻ tetrahedral units. wikipedia.org Hexasodium diorthosilicate finds its place within this framework as a sorosilicate, or pyrosilicate, representing a simple form of polymerization. acs.orgresearchgate.net

Orthosilicates (Nesosilicates): These are the simplest silicates, characterized by isolated [SiO₄]⁴⁻ tetrahedra. wou.educsbsju.edu The ions are not directly bonded to each other but are linked by intermediary cations. csbsju.edu Sodium orthosilicate (Na₄SiO₄) is a prime example in the sodium silicate (B1173343) system. researchgate.net

Polysilicates: This broad category includes all silicates where two or more [SiO₄] tetrahedra are linked by sharing one or more oxygen atoms. wou.edu This polymerization can result in a variety of structures:

Diorthosilicates (Sorosilicates): These compounds, including this compound, contain the [Si₂O₇]⁶⁻ anion. This anion is formed when two silicate tetrahedra share a single oxygen atom. wou.eduresearchgate.net

Chain Silicates (Inosilicates): Further polymerization where tetrahedra share two oxygen atoms leads to single or double chain structures, such as in pyroxenes and amphiboles, respectively. wou.eduwikipedia.org Sodium metasilicate (B1246114) (Na₂SiO₃) contains infinite [SiO₃]²⁻ chains. wikipedia.org

Sheet Silicates (Phyllosilicates): When tetrahedra share three oxygen atoms, they form two-dimensional sheets. csbsju.edu Layered sodium disilicate (Na₂Si₂O₅) is an example of a sheet silicate. rsc.org

Framework Silicates (Tectosilicates): The highest degree of polymerization occurs when all four oxygen atoms of each tetrahedron are shared, creating a three-dimensional framework, as seen in quartz (silicon dioxide). wou.educsbsju.edu

This compound is thus a critical link between the monomeric orthosilicates and more complex polysilicates. Its structure has been elucidated through single-crystal X-ray diffraction, revealing a triclinic crystal system with the space group P1̅. wikipedia.orgresearchgate.net A key feature of its structure is the arrangement of the [Si₂O₇]⁶⁻ anions into layers parallel to the (100) crystallographic plane. wikipedia.orgresearchgate.net Charge balance is maintained by sodium cations distributed across 24 distinct crystallographic positions, with coordination numbers ranging from four to six. acs.orgresearchgate.net This intricate arrangement underscores the structural complexity that arises even in simple polysilicates.

Crystallographic Data for this compound (Na₆Si₂O₇)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | wikipedia.orgresearchgate.net |

| Space Group | P1̅ | wikipedia.orgresearchgate.net |

| a (Å) | 5.8007(8) | wikipedia.orgresearchgate.net |

| b (Å) | 11.5811(15) | wikipedia.orgresearchgate.net |

| c (Å) | 23.157(3) | wikipedia.orgresearchgate.net |

| α (°) | 89.709(10) | wikipedia.orgresearchgate.net |

| β (°) | 88.915(11) | wikipedia.orgresearchgate.net |

| γ (°) | 89.004(11) | wikipedia.orgresearchgate.net |

| Formula Units (Z) | 8 | wikipedia.orgresearchgate.net |

Significance in Materials Science and Geochemical Systems Research

The study of this compound and its related compounds in the Na₂O-SiO₂ system is significant in both applied and theoretical contexts.

In materials science , sodium silicates are foundational components for the synthesis of glasses and ceramics. researchgate.netpyro.co.za The phase diagram of the Na₂O-SiO₂ system, which details the stability of compounds like Na₆Si₂O₇, is critical for controlling the properties of these materials. researchgate.netresearchgate.net Research into mixtures containing sodium pyrosilicate and sodium orthosilicate has demonstrated their potential for CO₂ chemical capture, highlighting a role in developing materials for environmental applications. acs.org Furthermore, the broader class of layered alkali silicates, such as sodium disilicate (Na₂Si₂O₅), are investigated for uses as industrial detergent builders and even as potential solid lubricants, owing to their lamellar structures. rsc.orgrsc.org The synthesis and characterization of specific sodium silicate phases are thus an active area of research aimed at tailoring material properties for advanced applications. rsc.org

In geochemical systems research , the Na₂O-SiO₂ system is of fundamental interest for understanding the behavior of alkaline magmas and the formation of certain minerals. wou.eduresearchgate.netrruff.info While this compound is not a common naturally occurring mineral, the physicochemical principles governing its formation and stability provide insights into magmatic processes. rruff.info Studies on the viscosity and density of simple silicate melts, such as sodium metasilicate and disilicate, under high pressure are crucial for modeling the transport and differentiation of magma within the Earth. geochemsoc.orguni-muenchen.de These experimental studies help to explain the structural changes that occur in silicate melts under planetary interior conditions, linking atomic-scale structure to large-scale geological phenomena. geochemsoc.org

Properties

CAS No. |

15593-82-5 |

|---|---|

Molecular Formula |

Na6O7Si2 |

Molecular Weight |

306.1 g/mol |

IUPAC Name |

hexasodium;trioxido(trioxidosilyloxy)silane |

InChI |

InChI=1S/6Na.O7Si2/c;;;;;;1-8(2,3)7-9(4,5)6/q6*+1;-6 |

InChI Key |

PMYUVOOOQDGQNW-UHFFFAOYSA-N |

SMILES |

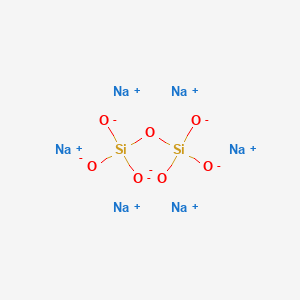

[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Other CAS No. |

15593-82-5 |

Related CAS |

1344-09-8 (Parent) |

Origin of Product |

United States |

Advanced Synthesis Methodologies and Precursor Chemistry for Hexasodium Diorthosilicate

Hydrothermal Synthesis Approaches for Complex Silicates

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. For sodium silicates, this process typically involves the reaction of a silica (B1680970) source with a sodium hydroxide (B78521) solution in a sealed pressure reactor. google.comingessil.com

The fundamental reaction in the hydrothermal synthesis of sodium silicates can be represented as:

2 NaOH + m SiO₂ + (n -1 ) H₂O → Na₂O·mSiO₂·nH₂O ingessil.com

Key parameters that influence the final product in hydrothermal synthesis include temperature, pressure, reaction time, and the concentration of the reactants. Temperatures in the range of 150°C to 300°C are commonly employed. google.com The molar ratio of SiO₂ to Na₂O in the final product can be controlled by adjusting the initial stoichiometry of the reactants. google.com For instance, to produce sodium silicate (B1173343) solutions with a high SiO₂:Na₂O molar ratio, an excess of sand can be reacted with an aqueous sodium hydroxide solution. google.com

Recent research has also focused on more sustainable and cost-effective hydrothermal methods, utilizing silica-rich industrial wastes like waste glass and rice husk ash as the silica source. core.ac.ukresearchgate.net In these processes, the waste materials are reacted with NaOH solutions at temperatures around 150°C to 200°C. core.ac.ukresearchgate.net

Table 1: Comparison of Hydrothermal Synthesis Parameters for Sodium Silicates

| Parameter | Conventional Method | Waste-Derived Method |

| Silica Source | Quartz Sand google.com | Waste Glass, Rice Husk Ash core.ac.ukresearchgate.net |

| Alkali Source | Sodium Hydroxide Solution google.comingessil.com | Sodium Hydroxide Solution core.ac.ukresearchgate.net |

| Temperature | 150°C - 300°C google.com | 150°C - 200°C core.ac.ukresearchgate.net |

| Pressure | Elevated (in pressure reactor) google.comingessil.com | Atmospheric Pressure (open system) core.ac.ukresearchgate.net |

Solid-State Reaction Pathways and Mechanochemical Activation

Solid-state reactions involve the direct reaction of solid reactants at elevated temperatures, often without the use of a solvent. This method is a cornerstone of traditional ceramic and materials synthesis. In the context of silicates, a thermochemical method involves mixing a silica-rich powder with sodium hydroxide powder at temperatures between 450°C and 600°C. researchgate.netnih.gov This approach can be used to produce solid sodium silicate activators for amorphous hydraulic binders. nih.gov

Mechanochemical activation is a subset of solid-state synthesis that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and structural changes in materials. emerald.comdiva-portal.org This technique can enhance the reactivity of precursors at room temperature, offering a more sustainable alternative to high-temperature processes. researchgate.net The process involves the co-grinding of raw materials, such as aluminosilicate (B74896) precursors and solid alkaline activators, to create a reactive, amorphous composite. emerald.com The intense mechanical forces during milling can lead to structural disorder and amorphization, increasing the chemical reactivity of the materials. diva-portal.org

The synthesis of nano-sized calcium silicate particles has been demonstrated through mechanochemical methods at room temperature, highlighting the potential of this technique for producing fine-grained materials. scirp.orgresearchgate.net The process typically involves three stages: comminution of raw materials, recombination to form the final product, and further comminution of the product. scirp.orgresearchgate.net

Sol-Gel and Solution-Based Precursor Routes

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. rsc.org For silica-based materials, this process typically involves the hydrolysis and condensation of silicon alkoxides or the acidification of sodium silicate solutions. rsc.orgmdpi.com

The process begins with the formation of a stable sol of colloidal particles. semanticscholar.org In the case of sodium silicate, acidification leads to the formation of silicic acid, which then undergoes polycondensation to form a silica gel. rsc.org The gelation time is a critical parameter and is highly dependent on factors such as pH, temperature, and the concentration of reactants. mdpi.com The pH, in particular, plays a crucial role in the rate of silanol (B1196071) group formation and the subsequent condensation reactions that lead to the formation of a three-dimensional gel network. mdpi.com

The properties of the final sol-gel derived material, such as pore size, surface area, and pore volume, are heavily influenced by the synthesis conditions. rsc.orgsemanticscholar.org While metal alkoxides are common precursors, sodium silicate is often favored as a more cost-effective alternative. semanticscholar.org

Table 2: Key Parameters in the Sol-Gel Synthesis of Silica Gels

| Parameter | Influence on the Process |

| pH | Affects the rate of hydrolysis and condensation reactions, and thus the gelation time. mdpi.com |

| Precursor Concentration | Influences the density and porosity of the final gel. mdpi.com |

| Temperature | Affects the reaction kinetics and gelation time. mdpi.com |

| Presence of Salts | Can impact the stability of the sol and the structure of the resulting gel. mdpi.com |

Controlled Crystallization from Amorphous Precursors

The controlled crystallization of amorphous precursors is a critical step in tailoring the microstructure and properties of silicate materials. Amorphous sodium silicate, often in the form of water glass, can be crystallized by heat treatment. researchgate.net The crystallization process is dependent on both temperature and the composition of the amorphous phase.

For instance, an amorphous sodium silicate with a Na₂O:SiO₂ ratio of 1:3 begins to crystallize into β-Na₂Si₂O₅ at around 400°C. researchgate.net As the temperature increases, other crystalline phases, such as cristobalite, can also form. researchgate.net The final crystalline phases present are determined by the thermal history and the initial chemical composition of the amorphous precursor.

The production of amorphous sodium silicate particles can be achieved by rapidly flashing off water from a superheated aqueous dispersion of sodium silicate. google.com This rapid evaporation and subsequent cooling prevent crystallization, resulting in amorphous, burr-like particles. google.com The crystallization of these amorphous materials can then be induced by heating them to a temperature above 450°C but below their melting point. google.com The addition of crystalline seeds of the desired sodium silicate phase can facilitate and control the crystallization process. google.com

Additive Manufacturing Strategies for Silicate Systems

Additive manufacturing, also known as 3D printing, is an emerging technology for the fabrication of complex ceramic structures that are difficult to produce using traditional methods. mdpi.comresearchgate.net For silicate systems, various additive manufacturing techniques are being explored, including direct ink writing (DIW), also known as robocasting, and vat photopolymerization methods like stereolithography (SLA) and digital light processing (DLP). mdpi.comresearchgate.net

In DIW, a highly filled nanocomposite ink is extruded to build a 3D object layer by layer. acs.org These inks often consist of a binder solution, such as a sodium silicate solution, filler particles, rheological modifiers, and functional additives. acs.org After printing, the object is cured, typically at a low temperature (e.g., 250°C), to remove water and cross-link the silicate binder with the filler materials. acs.org

Another approach involves the use of preceramic polymers (PCPs), such as polysiloxanes and polysilsesquioxanes. mdpi.comresearchgate.net These polymers can be shaped using additive manufacturing techniques and then pyrolyzed to form silicate or silicon oxycarbide ceramics. mdpi.com The addition of active or passive fillers to the preceramic polymer can be used to modify the properties of the final ceramic product. mdpi.com

Structural Elucidation and High Resolution Characterization of Hexasodium Diorthosilicate

Single Crystal and Powder X-ray Diffraction Studies

Single crystal X-ray diffraction has been the definitive method for determining the crystal structure of hexasodium diorthosilicate. These studies provide precise information about the unit cell, symmetry, and the spatial arrangement of atoms within the crystal lattice.

Determination of Unit Cell Parameters and Space Group Symmetries

The crystal structure of this compound was resolved using single-crystal diffraction data. The compound crystallizes in the triclinic space group Pī. A notable characteristic of these crystals is the presence of twinning by reticular pseudo-merohedry, which can simulate a larger monoclinic C-centered lattice. nih.gov The refined unit cell parameters are detailed in the table below.

| Parameter | Value |

| a | 5.8007(8) Å |

| b | 11.5811(15) Å |

| c | 23.157(3) Å |

| α | 89.709(10)° |

| β | 88.915(11)° |

| γ | 89.004(11)° |

| Volume (V) | 1555.1(4) ų |

| Z | 8 |

Table 1: Unit cell parameters for this compound.

Analysis of Atomic Coordinates and Bond Distances

The structure of this compound is characterized by the presence of [Si₂O₇] groups, which are arranged in layers. The charge balance within the structure is maintained by sodium cations, which are distributed over 24 distinct crystallographic positions. These sodium ions exhibit coordination numbers ranging from four to six, forming distorted coordination polyhedra, which can be described as tetrahedra or tetragonal pyramids.

A selection of atomic coordinates for this compound is presented in the table below.

| Atom | x | y | z |

| Si1 | 0.2571 | 0.4103 | 0.0533 |

| Si2 | 0.7394 | 0.4111 | 0.0535 |

| O1 | 0.4998 | 0.4108 | 0.0534 |

| Na1 | 0.251 | 0.098 | 0.057 |

| Na2 | 0.751 | 0.097 | 0.057 |

Table 2: Abridged atomic coordinates for this compound.

Investigation of Structural Anisotropy and Disorder

A key feature of the this compound crystals is twinning by reticular pseudo-merohedry. The twin element is a twofold rotation axis that runs parallel to the direction of the triclinic cell. This twinning gives the appearance of a much larger monoclinic C-centered lattice with a volume of 6220 ų. nih.gov This phenomenon represents a form of structural disorder that is important to consider in the analysis of its diffraction patterns.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Solid-state NMR spectroscopy is a powerful technique for probing the local atomic environments in crystalline materials. For this compound, ²⁹Si and ²³Na NMR would be particularly informative.

²⁹Si Magic Angle Spinning (MAS) NMR for Silicate (B1173343) Network Connectivity

²⁹Si MAS NMR is a sensitive probe of the polymerization of silicate tetrahedra. In silicates, the chemical shift of ²⁹Si is indicative of the number of bridging oxygen atoms connecting to other silicate units (Qⁿ speciation, where 'n' is the number of bridging oxygens). For this compound, which is composed of [Si₂O₇] dimers, the silicon atoms are expected to be in a Q¹ environment. A ²⁹Si MAS NMR spectrum would be expected to show a single resonance corresponding to this Q¹ site, providing confirmation of the dimeric nature of the silicate anions in the solid state.

However, a comprehensive search of the scientific literature did not yield any specific experimental ²⁹Si MAS NMR data for crystalline this compound.

²³Na MAS and Multiple-Quantum MAS (MQMAS) NMR for Sodium Coordination Environments

²³Na is a quadrupolar nucleus, and its solid-state NMR spectra are sensitive to the local symmetry and coordination of the sodium ions. Given that the crystal structure of this compound contains 24 crystallographically independent sodium sites with coordination numbers of four, five, and six, a standard single-pulse ²³Na MAS NMR spectrum would be expected to be a complex superposition of broad lineshapes. nih.gov

To resolve these overlapping signals, advanced techniques such as Multiple-Quantum Magic Angle Spinning (MQMAS) NMR would be necessary. An MQMAS experiment could, in principle, separate the signals from the different sodium sites, providing detailed information about the electric field gradient and chemical shift for each distinct sodium environment. This would allow for a more detailed understanding of the local structure around the sodium cations.

Despite the potential of this technique, a thorough review of existing literature found no specific experimental ²³Na MAS or MQMAS NMR studies conducted on crystalline this compound.

¹H MAS NMR and ¹H-X Cross-Polarization (CP/MAS) NMR for Protonic Species

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local environments of atomic nuclei. For studying protonic species, such as hydroxyl groups (silanols) and water molecules within this compound and related hydrous sodium silicates, ¹H Magic Angle Spinning (MAS) NMR is particularly informative. High-speed ¹H MAS NMR can provide quantitative data on the relative concentrations of OH groups and molecular H₂O. researchgate.net In hydrated sodium silicates, ¹H MAS NMR spectra can distinguish between different types of silanols. nih.govacs.org For instance, studies on hydrated layered sodium disilicates have identified isolated silanols, hydrogen-bonded silanols where the proton interacts with an oxygen atom in an adjacent silicate layer, and silanols where the proton is bonded to a non-bridging oxygen on the same silicon atom. nih.govacs.org The spectra of quenched sodium silicate glasses containing water and hydrogen show distinct signals: a Pake doublet, a central singlet, and a narrow line from mobile H₂ molecules. researchgate.net Heating can cause the narrow line from molecular hydrogen to disappear, leaving a spectrum typical of water-containing silicates with hydroxyl groups in close proximity. researchgate.net

To enhance the sensitivity of NMR for dilute nuclei like ²⁹Si and to probe the spatial proximity between protons and silicon atoms, ¹H-X Cross-Polarization (CP/MAS) NMR techniques are employed. blogspot.com The ¹H→²⁹Si CP/MAS experiment involves transferring magnetization from the abundant ¹H spins (protons) to the dilute ²⁹Si spins. blogspot.com This transfer is most efficient for silicon atoms that are close to protons, such as those in Si-OH groups (silanols) or near adsorbed water molecules. researchgate.net Consequently, the signals of hydroxylated silicon environments (Qⁿ species with attached OH groups, like Q² and Q³) are significantly enhanced compared to silicon atoms in fully condensed environments (Q⁴) that are distant from any protons. researchgate.net By varying the contact time (the duration of magnetization transfer) in a CP experiment, kinetic information can be obtained, although this is often best used for comparative analysis between samples rather than determining absolute values. acs.org A more advanced technique, {¹H–²⁹Si}–¹H double cross polarization inverse detection (DCPi), has been shown to be a powerful tool for studying molecules adsorbed on silica (B1680970) surfaces by first transferring polarization from ¹H to ²⁹Si and then back to ¹H for detection. nih.gov

Correlating Spectroscopic Signatures with Local Structural Motifs

Spectroscopic data provides a bridge between macroscopic observations and the atomic-scale structure of materials. In this compound, correlating signatures from various spectroscopic techniques with local structural motifs is key to understanding its properties.

²⁹Si NMR spectroscopy is particularly adept at identifying the connectivity of silicate tetrahedra, described as Qⁿ units, where 'n' is the number of bridging oxygen atoms connecting to other silicon tetrahedra. researchgate.net

Q⁰ : Monomeric silicate species (isolated tetrahedra).

Q¹ : End-groups in silicate chains.

Q² : Middle-groups in chains or cycles.

Q³ : Branching points in silicate sheets.

Q⁴ : Fully cross-linked, three-dimensional network sites.

In solid-state ²⁹Si MAS NMR spectra of sodium silicates, resonance lines around -90, -100, and -110 ppm are typically assigned to Q², Q³, and Q⁴ environments, respectively. researchgate.net The presence and relative intensity of these peaks provide a quantitative measure of the degree of silicate polymerization.

Vibrational spectroscopy (Infrared and Raman) offers complementary information. The high-frequency region of the spectra (approx. 850-1200 cm⁻¹) is dominated by Si-O stretching vibrations, which are sensitive to the Qⁿ speciation. researchgate.net Larger, more connected silicate structures contribute to bands at higher vibrational frequencies. researchgate.net For example, bands around 900 cm⁻¹, 950 cm⁻¹, 1100 cm⁻¹, and 1200 cm⁻¹ can be associated with SiQ¹, SiQ², SiQ³, and SiQ⁴ units, respectively. researchgate.net A shoulder at ~950 cm⁻¹ in IR spectra of silicate glasses is often associated with the stretching vibration of Si-O⁻ species (non-bridging oxygens, NBOs) or Si-OH groups, which terminate the silicate network. nsf.gov

The correlation between these spectroscopic signatures and local structure allows for a detailed characterization of the silicate framework, including the degree of condensation, the types of silicate units present, and the nature of protonic species. This establishes a direct link between the atomic arrangement and the material's properties. nih.gov

Neutron Scattering Techniques for Atomic and Molecular Dynamics

Quasi-Elastic Neutron Scattering (QENS) for Water and Ion Dynamics

Quasi-Elastic Neutron Scattering (QENS) is a powerful technique for studying the diffusive and rotational motions of atoms and molecules on a timescale of 10⁻¹² to 10⁻⁹ seconds. frontiersin.orgnih.gov Due to the exceptionally large incoherent scattering cross-section of hydrogen, QENS is particularly sensitive to the dynamics of hydrogen-containing species like water. frontiersin.orgnih.gov

In the context of hydrated this compound, QENS can be used to probe the dynamics of water molecules and sodium ions within the silicate structure. QENS studies on hydrating sodium disilicate have successfully distinguished between different states of water. nist.gov The QENS signal from water can be modeled to differentiate between:

Bound water : Molecules that are immobile on the QENS timescale, likely hydrogen-bonded to the silicate framework. nist.govnih.gov

Constrained or mobile water : Molecules that exhibit localized translational or rotational diffusion within the pores or interlayer spaces of the silicate structure. frontiersin.orgnih.gov

Free water : Molecules exhibiting bulk-like diffusion dynamics. nist.govnih.gov

By analyzing the QENS data, researchers can quantify the transformation between these water states during processes like hydration. nih.gov For example, in the reaction of Na₂SiO₃-activated slags, QENS analysis revealed an initial conversion of constrained water to bound and free water, followed by a conversion of free water to bound and constrained water as the main reaction product formed. nih.gov This demonstrates the ability of in-situ QENS to elucidate complex reaction mechanisms by directly observing the dynamics of water. nih.gov The technique provides crucial insights into how water and ions interact with and move within the silicate matrix, which governs many of the material's properties.

Neutron Diffraction for Structural Refinement of Hydrogenous Phases

While X-ray diffraction is a standard method for determining crystal structures, it is often difficult to precisely locate light atoms like hydrogen, especially in the presence of heavier atoms like silicon and sodium. This is because X-ray scattering is dependent on the electron density, which is very low for hydrogen. Neutron diffraction overcomes this limitation as neutrons scatter from atomic nuclei, and the scattering length of hydrogen (or its isotope deuterium, which is often used to reduce incoherent scattering) is comparable to that of heavier elements. iucr.orgmdpi.com

For hydrogenous phases of this compound, neutron diffraction is indispensable for the accurate determination of proton positions and the geometry of hydrogen bonds. iucr.org By analyzing neutron diffraction data, it is possible to refine the crystal structure with high precision, revealing key details such as:

The exact locations of protons in hydroxyl groups (Si-OH) and water molecules. iucr.org

The bond lengths and angles of O-H bonds. iucr.org

The geometry and strength of hydrogen bonds between water molecules and the silicate framework, or between adjacent silanol (B1196071) groups. iucr.org

This information is critical for understanding how hydrogen is stabilized within the crystal structure. iucr.org For instance, in a study on a dense hydrous magnesium silicate, neutron diffraction revealed that O-D dipoles were directed towards neighboring oxygen ions, forming strong interlayer hydrogen bonds that play a crucial role in stabilizing the structure under high pressure. iucr.org Similar studies on hydrous SiO₂ glass using neutron diffraction have helped to understand how the incorporation of water (as D₂O) disrupts the SiO₄ linkage through the formation of Si-OD groups. mdpi.com

Vibrational Spectroscopy Analysis (Infrared and Raman) for Molecular Fingerprints

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules and crystal lattices. nih.gov These techniques provide a characteristic "molecular fingerprint" of a compound, allowing for the identification of specific structural units and chemical bonds. nih.gov IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light from vibrations that cause a change in the molecule's polarizability. nih.gov

In the study of this compound, IR and Raman spectra provide detailed information about the silicate framework. The primary vibrational modes observed are associated with the stretching and bending of Si-O bonds within the [SiO₄] tetrahedra and the Si-O-Si linkages between them. nsf.govresearchgate.net

Key spectral regions and their assignments for sodium silicates are summarized below:

| Wavenumber Range (cm⁻¹) | Assignment | Spectroscopy |

| ~3000-3700 | O-H stretching vibrations from adsorbed water molecules and Si-OH (silanol) groups. researchgate.netqut.edu.au | IR, Raman |

| ~1650 | H-O-H scissoring (bending) mode of molecular water. researchgate.net | IR |

| ~850-1200 | Asymmetric Si-O-Si stretching vibrations of Qⁿ units. The exact position depends on the degree of polymerization. researchgate.netnsf.gov | IR, Raman |

| ~950 | Stretching vibration of Si-O⁻ in non-bridging oxygen (NBO) species or Si-OH groups. nsf.gov | IR, Raman |

| ~800 | Symmetric Si-O-Si stretching vibrations. nsf.gov | IR, Raman |

| ~400-650 | O-Si-O and Si-O-Si bending and rocking modes. nsf.govmdpi.com | IR, Raman |

The position and intensity of these bands are sensitive to the local structure. For example, the frequency of the main Si-O-Si stretching band tends to increase as the silicate network becomes more polymerized (from Q¹ to Q⁴ species). researchgate.net The presence of a broad peak around 3400 cm⁻¹ and a peak near 1650 cm⁻¹ is a clear indication of hydration. researchgate.net Therefore, vibrational spectroscopy serves as a critical analytical tool for characterizing the molecular structure, degree of hydration, and polymerization of this compound.

Electron Microscopy-Based Microstructural Characterization

Electron microscopy techniques are essential for characterizing the microstructure, morphology, and surface features of materials at high resolution. For this compound and related sodium silicates, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide valuable insights.

Scanning Electron Microscopy (SEM) is used to image the surface topography and morphology of the material. SEM images of sodium metasilicate (B1246114) have shown that the particles can have a tendency to agglomerate, or clump together. researchgate.net This information is crucial for understanding the material's bulk properties, such as flowability and reactivity. The morphology observed can range from discrete particles to larger agglomerated structures, which can be influenced by synthesis and processing conditions like calcination. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution, allowing for the study of nanoscale features and even the atomic structure. However, studying alkali-containing silicate glasses like this compound with TEM presents significant challenges due to their susceptibility to damage from the high-energy electron beam. aip.orgcambridge.org Electron irradiation can induce the migration of mobile sodium ions. aip.org This can lead to a phenomenon known as sodium reconstruction on the surface of the material. aip.orgaip.orgablesci.com Time-dependent Electron Energy-Loss Spectroscopy (EELS) studies have shown that under an electron beam, Na⁺ ions in the glass can be reduced to metallic Na⁰, which then may re-oxidize to Na⁺ in a different bonding environment, such as Na₂O. aip.orgcambridge.org This irreversible process is a result of the electron beam breaking the ionic bonds between Na⁺ ions and non-bridging oxygens in the silicate network. aip.orgaip.org Therefore, characterization of the native microstructure of sodium silicates using TEM must be performed with care, using very low electron beam intensities and short exposure times to minimize these irradiation-induced artifacts. cambridge.org

Scanning Electron Microscopy (SEM) for Morphology and Grain Structure

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the micromorphology and grain structure of synthesized crystalline materials like this compound (Na₆Si₂O₇). While specific SEM micrographs for this compound are not widely published, analysis of related anhydrous sodium silicates, such as sodium metasilicate (Na₂SiO₃), provides valuable insights into the expected morphology.

SEM analysis of crystalline sodium silicates typically reveals agglomerates of irregularly shaped particles. For instance, studies on sodium metasilicate have shown particles with diverse sizes and shapes, often forming larger clusters. The morphology of these materials is highly dependent on the synthesis conditions, such as temperature, pressure, and the specific precursors used. It is anticipated that this compound, when synthesized via solid-state reaction, would exhibit a similar polycrystalline structure with distinct grain boundaries observable under SEM.

The grain size and distribution are critical parameters that influence the material's properties. These can be quantitatively assessed from SEM images using image analysis software. The table below summarizes the typical morphological characteristics observable with SEM for crystalline sodium silicates, which are expected to be analogous for this compound.

| Parameter | Description | Typical Observation in Crystalline Sodium Silicates |

| Particle Morphology | The overall shape of individual particles. | Irregular, polyhedral, or sub-rounded. |

| Grain Size | The average diameter of individual crystallites. | Varies from sub-micron to several microns. |

| Agglomeration | The extent to which primary particles cluster together. | Often observed, forming larger secondary particles. |

| Surface Topography | The fine-scale features on the particle surfaces. | Can range from smooth to rough, with visible facets. |

| Porosity | The presence of voids between particles or within agglomerates. | Interparticle porosity is common in powder samples. |

These morphological features are crucial for understanding the material's behavior in various applications. For example, in its use as a component in CO₂ sorbents, a high surface area and porous structure, which can be characterized by SEM, would be advantageous.

Transmission Electron Microscopy (TEM) for Nanoscale Features and Defects

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of nanoscale features and crystalline defects in materials like this compound. High-resolution TEM (HRTEM) can even resolve the atomic lattice of a crystalline material, providing direct evidence of its crystal structure and any imperfections present.

The crystal structure of anhydrous this compound has been determined to be triclinic. TEM analysis would be instrumental in confirming this crystal structure at the nanoscale. Selected Area Electron Diffraction (SAED) patterns obtained through TEM can be indexed to reveal the crystallographic orientation and lattice parameters of individual grains.

Crystalline materials are rarely perfect and contain various types of defects that can significantly impact their properties. TEM is a primary tool for the direct observation of such defects. For this compound, TEM could be used to identify and characterize the following nanoscale features and defects:

Grain Boundaries: The interfaces between adjacent crystallites in a polycrystalline material. The nature of these boundaries (e.g., high-angle or low-angle) can influence mechanical and chemical properties.

Dislocations: Line defects within the crystal lattice that can affect the material's strength and reactivity.

Stacking Faults: Planar defects that represent an error in the stacking sequence of atomic layers.

Nanopores and Inclusions: The presence of very small voids or foreign phases within the crystals can be visualized with TEM.

The table below details the types of nanoscale features and defects that can be characterized by TEM.

| Feature/Defect | Description | Information Obtainable from TEM |

| Crystal Lattice | The periodic arrangement of atoms in a crystal. | HRTEM can provide real-space images of the atomic lattice, confirming the triclinic structure. |

| Grain Boundaries | Interfaces between crystallites. | Morphology and crystallographic misorientation of boundaries. |

| Dislocations | Line defects in the crystal structure. | Density, type (edge, screw), and distribution of dislocations. |

| Stacking Faults | Planar interruptions in the stacking of atomic layers. | Presence, orientation, and density of stacking faults. |

| Nanoscale Twinning | A specific type of crystalline intergrowth. | Microscopic twinning has been observed in this compound, and TEM can characterize the twin boundaries and orientation relationships. |

The detailed structural information provided by TEM is essential for a comprehensive understanding of the structure-property relationships in this compound.

Computational Chemistry and Theoretical Modeling of Hexasodium Diorthosilicate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It is employed to calculate properties like formation energies, electronic band structures, and bonding characteristics, providing a fundamental understanding of the material's stability and reactivity.

DFT calculations are crucial for understanding the electronic properties and the nature of chemical bonds within hexasodium diorthosilicate. While comprehensive studies focusing solely on Na₆Si₂O₇ are limited, research on related sodium orthosilicates, such as Na₂MSiO₄ (where M is a transition metal), provides a framework for the expected electronic characteristics. rsc.orgnih.govresearchgate.net

A typical DFT analysis of Na₆Si₂O₇ would involve calculating the electronic band structure and the density of states (DOS). The band structure would reveal the nature of the band gap (direct or indirect) and its magnitude, which determines the material's electrical conductivity. For instance, studies on Na₂MnSiO₄ indicate it is a wide-bandgap material. nih.gov The DOS and projected density of states (PDOS) would identify the contributions of individual atomic orbitals (Na, Si, O) to the valence and conduction bands. nih.gov

The chemical bonding in this compound is characterized by a mix of ionic and covalent interactions. The bonds between the highly electropositive sodium atoms and oxygen are predominantly ionic. rsc.org In contrast, the silicon-oxygen bonds within the [Si₂O₇]⁶⁻ units are strongly covalent. This covalent character leads to the formation of stable silicate (B1173343) tetrahedra that polymerize into the diorthosilicate group. DFT calculations can quantify this through methods like Mulliken population analysis, which estimates partial atomic charges and illustrates charge transfer between atoms. researchgate.net

Table 1: Typical Bonding Characteristics in Sodium Silicates from DFT Studies

| Bond Type | Predominant Character | Typical Bond Length (Å) | Description |

|---|---|---|---|

| Si-O | Covalent | ~1.6 | Strong bonds forming the core of the [Si₂O₇]⁶⁻ anionic group. |

| Na-O | Ionic | ~2.3 - 2.5 | Weaker, non-directional bonds between sodium cations and oxygen atoms of the silicate framework. rsc.orgshu.ac.uk |

| O-Si-O | Covalent | N/A (Angle) | The angle within the SiO₄ tetrahedra is typically close to the ideal 109.5°. nii.ac.jp |

This table presents generalized data from studies on various sodium silicates to illustrate the expected bonding environment.

Lattice dynamics studies, typically performed using density functional perturbation theory (DFPT), are used to calculate the phonon dispersion relations of a crystalline material. Phonons are quantized modes of lattice vibration, and their dispersion curves (frequency vs. wavevector) provide critical information about the dynamical stability of the crystal structure. nih.govtugraz.at

For a crystal to be dynamically stable, all phonon frequencies across the Brillouin zone must be real (i.e., their squared frequencies must be positive). researchgate.netrsc.org The presence of imaginary frequencies (negative squared frequencies) indicates a vibrational mode that does not have a restoring force, suggesting the structure is unstable and would spontaneously distort. nih.gov

DFT is a valuable tool for investigating the interactions between a material's surface and various molecules. nih.gov Such studies are relevant for applications like CO₂ capture, where Na₆Si₂O₇ has been identified as a component in sorbent materials. acs.orgresearchgate.net The process involves creating a slab model of the crystal, which represents the surface, and then placing an adsorbate molecule (e.g., CO₂) onto it.

The simulation calculates the adsorption energy, which indicates the strength of the interaction. A negative adsorption energy signifies a stable adsorption process. mdpi.comd-nb.info By analyzing the optimized geometry, one can determine the nature of the interaction, such as the formation of new chemical bonds (chemisorption) or weaker van der Waals forces (physisorption). d-nb.info For instance, DFT studies on the adsorption of CO₂ on other alkali ceramics or hydroxylated species on mineral surfaces reveal that interactions are often driven by the formation of covalent bonds with active surface sites. mdpi.com

For Na₆Si₂O₇, DFT simulations could elucidate the mechanism of its interaction with gases like CO₂ or H₂O. This would involve identifying the most reactive surface sites (e.g., under-coordinated Na⁺ or O atoms) and calculating the energy barriers for reaction pathways, providing a molecular-level understanding of its performance as a sorbent. researchgate.netdntb.gov.ua

Ab Initio and Empirical Potential Development for Force Fields

The accurate simulation of this compound systems heavily relies on the quality of the underlying interatomic potentials. Both ab initio and empirical methods are employed to develop force fields that can describe the complex interactions within the material.

Ab Initio Derived Potentials: Ab initio molecular dynamics (AIMD) simulations, which utilize density functional theory (DFT) to calculate atomic forces, provide high accuracy by accounting for the electronic structure of the material. nih.gov However, the computational cost of these methods limits their application to relatively small systems and short time scales. To overcome this, ab initio data is often used to parameterize more computationally efficient potentials. For instance, force matching techniques can be used to fit potential parameters to a large dataset of forces obtained from AIMD simulations. osti.gov A significant challenge in ab initio calculations for silicate systems is the accurate description of dispersion interactions, which are often underestimated by common DFT functionals like PBE. nih.govresearchgate.net The inclusion of dispersion corrections, such as the D3(BJ) correction, has been shown to significantly improve the prediction of properties like density and elastic moduli. nih.govresearchgate.net

Empirical Potential Development: Empirical potentials offer a computationally less expensive alternative to ab initio methods, enabling the simulation of larger systems and longer time scales, which are crucial for studying phenomena like glass formation. msu.ruresearchgate.net These potentials are typically based on simple functional forms, such as pairwise interactions with partial charges, and are parameterized by fitting to experimental data or results from ab initio calculations. osti.govmsu.ru

A common approach involves using a combination of a long-range Coulombic term and a short-range Buckingham or Morse potential to describe the interactions between atoms. msu.ruresearchgate.net The parameters for these potentials are optimized to reproduce known physical properties of crystalline phases, such as lattice parameters and elastic constants, or the structure of glasses as determined by techniques like neutron diffraction. msu.ruaps.org

Several empirical force fields have been developed for sodium silicate systems, each with its strengths and limitations. For example, the PMMCS potentials use a Morse function for short-range interactions and have been fitted to the structural and elastic properties of various oxide and silicate crystals. aps.org Other models, like the Mahadevan-Garofalini Force Field (MGFF), have been developed to simulate the interaction of sodium silicate glasses with water, incorporating reactive capabilities. osti.gov

Machine Learning Potentials: More recently, machine learning interatomic potentials (MLIPs) have emerged as a powerful tool that bridges the accuracy of ab initio methods with the efficiency of empirical potentials. nih.govresearchgate.net MLIPs, such as those based on deep neural networks (e.g., DeePMD) or the MACE model, are trained on large datasets of ab initio calculations. nih.govresearchgate.netresearchgate.net These potentials have shown great promise in accurately reproducing structural and dynamic properties of sodium silicate glasses. nih.govresearchgate.net The performance of MLIPs is highly dependent on the quality and diversity of the training data. For instance, including data from high-temperature melts is crucial for developing robust models for glassy systems. nih.gov

Table 1: Comparison of Potential Development Methods for Sodium Silicate Systems

| Potential Type | Basis of Development | Advantages | Limitations | Examples/Applications |

|---|---|---|---|---|

| Ab Initio (DFT) | Quantum mechanical principles | High accuracy, no empirical fitting required | High computational cost, limited system size and timescale | Calculation of electronic structure, forces for training MLIPs. nih.gov |

| Empirical | Fitting to experimental data (e.g., density, elastic constants) or ab initio data | Computationally efficient, allows for large-scale simulations | Limited transferability, accuracy depends on the quality of fitting data, may not capture complex many-body interactions. msu.ruresearchgate.net | PMMCS, SHIK, Mahadevan-Garofalini Force Field (MGFF). osti.govaps.org |

| Machine Learning (MLIPs) | Training on large datasets of ab initio calculations | Approaches ab initio accuracy with much lower computational cost, transferable | Requires large and diverse training datasets, can be a "black box" | DeePMD, MACE for simulating sodium silicate glasses. nih.govresearchgate.netresearchgate.net |

Computational Prediction of Stable and Metastable Structures

Computational modeling is an indispensable tool for predicting and understanding the stable and metastable structures of this compound. These methods allow for the exploration of the potential energy surface to identify various crystalline polymorphs and amorphous configurations.

Prediction of Crystalline Structures: The prediction of stable crystalline structures often involves techniques like evolutionary algorithms or simulated annealing, coupled with energy calculations from force fields or DFT. These methods can systematically explore different arrangements of atoms to find the lowest energy (most stable) configurations. While specific studies focusing solely on the exhaustive prediction of this compound polymorphs are not prevalent in the provided literature, the principles are well-established in materials science. The stability of predicted structures is typically evaluated by their formation energy and by checking for dynamic stability through phonon calculations. A structure with imaginary phonon frequencies would be considered dynamically unstable.

Metastable Glassy Structures: this compound, like other sodium silicates, readily forms a glass. Molecular dynamics (MD) simulations are the primary computational tool for studying these metastable glassy structures. researchgate.net In a typical MD simulation of glass formation, the system is melted at a high temperature, followed by a controlled cooling process to a temperature below the glass transition. researchgate.net The resulting amorphous structure is a snapshot of a metastable state.

The structure of sodium silicate glasses, including those with a diorthosilicate composition, is characterized by a network of SiO₄ tetrahedra. The addition of sodium oxide introduces non-bridging oxygens (NBOs), which are oxygen atoms bonded to only one silicon atom. The distribution of silicon atoms with a certain number of bridging oxygens is described by the Qⁿ speciation, where 'n' is the number of bridging oxygens. For the diorthosilicate composition (Na₆Si₂O₇), the ideal structure would consist entirely of Q¹ units (Si₂O₇ dimers). However, computational studies have shown that in the glassy state, a distribution of Qⁿ species is often present, indicating a degree of structural disorder. acs.org

The local environment around the sodium ions is also a key feature of the glass structure. MD simulations have provided detailed information on Na-O bond distances and coordination numbers. scispace.com These simulations have shown that Na⁺ ions are typically coordinated by both bridging and non-bridging oxygen atoms.

Advanced Simulation Techniques: To overcome the time-scale limitations of standard MD in exploring the full range of possible metastable configurations, advanced techniques like metadynamics can be employed. unimore.it Metadynamics enhances the sampling of rare events, such as the formation of crystal nuclei within a glass, by adding a history-dependent bias potential to the system's energy landscape. This allows for the exploration of energy barriers and the identification of different metastable states that might not be accessible with conventional MD. unimore.it

Table 2: Computationally Predicted Structural Parameters for Sodium Silicate Systems

| Structural Feature | Computational Method | Predicted Value/Observation | Reference |

|---|---|---|---|

| Si-O bond length | MD with empirical potentials | ~1.61–1.64 Å for Si-BO (bridging oxygen) in alkali disilicates | aps.org |

| Eu-O coordination number in sodium silicate glass | MD simulations | 5.8 | scispace.com |

| Qⁿ speciation in sodium silicate glass | MD simulations | Presence of a distribution of Qⁿ species, indicating structural disorder. | acs.org |

| Na⁺ ion environment | MD simulations | Coordinated by both bridging and non-bridging oxygens. | scispace.com |

Reaction Mechanisms and Kinetic Investigations of Hexasodium Diorthosilicate Transformations

Dissolution Kinetics and Surface-Controlled Processes

The dissolution of sodium silicates, including hexasodium diorthosilicate, is not a simple process of a solid dissolving in a solvent but rather a multi-stage phenomenon heavily influenced by surface chemistry. google.com The process is fundamentally surface-controlled and can be described in two primary stages. google.com

The initial step involves an ion exchange at the solid-liquid interface, where alkali metal ions (Na+) on the silicate (B1173343) surface are exchanged for hydrogen ions (H+) from the aqueous phase. google.com This exchange results in the formation of a surface layer rich in silanol (B1196071) groups (Si-OH). google.com This newly formed layer acts as a protective barrier, resisting penetration and diffusion, which can slow down further dissolution. google.com

The rate of dissolution can be significantly affected by the solution's chemistry and physical conditions. osti.gov For instance, in dynamic flow-through tests on silicate-based bioactive glass, the initial dissolution rate of silicon was measured to be approximately 0.6 ng·cm⁻²·s⁻¹, though this rate changed as the reaction progressed. nih.gov

Hydration and Dehydration Reaction Mechanisms

Hydration and dehydration are fundamental transformations involving the interaction of water with the silicate structure. These processes are critical in various applications, from the curing of silicate-based cements to the preparation of solid electrolytes.

Hydration Mechanisms: The hydration of sodium silicates involves more than simple adsorption of water. Water can penetrate the silicate glass structure through two primary mechanisms. rutgers.edu

Molecular Diffusion: Intact water molecules can diffuse into the glass, occupying voids within the silicate network. rutgers.edu

Hydrolytic Reaction: Water can chemically react with the silicate network. A primary mechanism for the formation of silanol groups is the protonation of a non-bridging oxygen (NBO), where a water molecule donates a proton to an oxygen atom that is bonded to only one silicon atom. osti.govrutgers.edu This reaction breaks Si-O-Si bonds to form Si-OH groups. rutgers.edu

Molecular dynamics simulations have provided detailed insights into these hydration processes at the atomic level, revealing mechanisms for silanol formation and the subsequent transport of these groups via proton transfers between NBO sites. osti.gov

Dehydration Mechanisms: Dehydration is the process of removing water from the hydrated silicate structure, which is typically achieved through heating. wikipedia.org When a hydrated sodium silicate is heated, the absorbed and chemically bound water molecules are lost. This process can be crucial for forming a hard, durable film, for example, in coatings. wikipedia.org To achieve a water-resistant coating, temperatures are raised, often slowly to 100-150 °C, to drive off the water molecules without causing blistering or steaming. wikipedia.org In engine repair applications using sodium silicate, the compound loses its water molecules at a "conversion" temperature of 100–105 °C to form a glass seal. wikipedia.org The mechanism involves the condensation of adjacent silanol groups, reforming Si-O-Si linkages and releasing water molecules.

Solid-State Reaction Kinetics and Rate-Limiting Steps

The synthesis of silicates via solid-state reactions involves the transformation of solid precursors at elevated temperatures. The kinetics of these reactions determine the phase purity, density, and final properties of the material. researchgate.net

Kinetic analysis of these reactions often involves non-isothermal techniques like Thermo-Gravimetric and Differential Thermal Analysis (TG-DTA). researchgate.net Such studies allow for the determination of the "kinetic triplet": the activation energy (E), the pre-exponential factor (A), and the reaction model (f(α)). researchgate.net While specific data for this compound is limited, studies on analogous compounds like lithium orthosilicate (B98303) provide a framework for understanding these kinetics. For the solid-state synthesis of lithium orthosilicate from lithium carbonate and silicon dioxide, the reaction was found to be controlled by a nucleation mechanism. researchgate.net

The rate-limiting steps in solid-state reactions can be varied. They may include the diffusion of reactants, the rate of the chemical reaction at the interface between particles, or the nucleation and growth of the new product phase. umn.edu In the context of all-solid-state sodium-ion batteries, which utilize sodium silicate-based electrolytes, rate-limiting factors have been identified as the charge-transfer resistance at the electrode/electrolyte interfaces and the lack of sufficient percolation pathways within the electrode structure. nih.gov Thermodynamic models suggest that the formation of intermediate or impurity phases can occur at the interface between reactants, and these secondary reactions can impede the formation of the target product, effectively becoming a rate-limiting factor. umn.edu

| Kinetic Parameter | Value | Description |

|---|---|---|

| Activation Energy (E) | 568 kJ/mol | The minimum energy required to initiate the solid-state reaction. |

| Pre-exponential Factor (A) | 6.45 × 10²⁸ min⁻¹ | Relates to the frequency of collisions in the correct orientation. |

| Reaction Model f(α) | Avrami–Erofeyev (A4) | Indicates the reaction is controlled by a nucleation and growth mechanism. |

Data derived from a kinetic analysis of lithium orthosilicate synthesis, presented as an illustrative example for solid-state silicate reactions. researchgate.net

Nucleation and Growth Phenomena in Silicate Formation

The formation of crystalline silicates from amorphous or polycrystalline precursors during solid-state reactions is governed by the principles of nucleation and growth. Nucleation is the initial step where small, stable nuclei of the new phase form within the parent phase. Following nucleation, these nuclei grow until the transformation is complete.

The kinetics of these transformations are often described by models such as the Avrami–Erofeyev equation. researchgate.net The applicability of a model like Avrami–Erofeyev (A4) to silicate synthesis indicates that the reaction rate is controlled by the processes of nucleation and the subsequent growth of these nuclei. researchgate.net The "A4" model specifically suggests a particular type of nucleation and growth behavior.

Research into solid-state reactions has developed models that consider surface nucleation and anisotropic growth, where growth occurs at different rates in different crystallographic directions. documentsdelivered.com The formation of sodium silicate glass-ceramics for solid-state electrolytes also relies on controlled nucleation and crystallization from a glass melt to achieve desired properties like high ionic conductivity. google.com The synthesis method, such as conventional sintering versus quenching, can influence the final phases and microstructure, which are direct results of the nucleation and growth processes. google.com

Mechanistic Studies of Hydrolysis and Condensation Reactions

Hydrolysis and condensation are reversible reactions that represent the fundamental chemistry of silicate polymerization and depolymerization in the presence of water.

Hydrolysis (Depolymerization): Hydrolysis is the process by which Si-O-Si (siloxane) bonds are broken by the action of water, leading to the formation of Si-OH (silanol) groups. rutgers.edu This is the reverse of condensation and is also referred to as decondensation or depolymerization. Reactive molecular dynamics simulations have shown that the dissociation of silicate chains is not always a simple reaction with a single water molecule. acs.org While most dissociation events involve one water molecule or hydroxide (B78521) ion, a significant portion (about 20%) involves two water molecules or OH⁻ groups in the immediate vicinity of the Si-O-Si bridge being broken. acs.org The presence of water molecules reduces the energy barrier for breaking the Si-O-Si bond by approximately 8 kJ·mol⁻¹. acs.org

Condensation (Polymerization): Condensation is the process where silanol groups react to form siloxane bonds, releasing a water molecule. rutgers.eduunm.edu This is the primary mechanism for the formation of larger silicate oligomers and polymers from smaller units. The reaction can be summarized as: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

These reactions can be catalyzed by either acids or bases. unm.edu

Base-catalyzed mechanism: Under basic conditions, a silanol group is deprotonated to form a highly reactive silanolate anion (≡Si-O⁻). This anion then attacks a neutral silanol group in a nucleophilic substitution reaction. unm.edu

Acid-catalyzed mechanism: In acidic conditions, a silanol group is protonated, making the silicon atom more electrophilic and thus more susceptible to attack by a neutral silanol group. unm.edu

The pH and the concentration of water are critical factors that control the relative rates of hydrolysis and condensation, thereby influencing the final structure of the silicate material. unm.edu

Polymorphism, Phase Transitions, and Thermal Behavior of Hexasodium Diorthosilicate

Identification and Characterization of Polymorphic Forms

Polymorphism is the capacity of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can exhibit varied physical and chemical properties despite having the same chemical composition.

One well-characterized polymorph of hexasodium diorthosilicate possesses a triclinic crystal structure, belonging to the P1 space group. unacademy.com The fundamental building block of this structure is the diorthosilicate anion, [Si₂O₇]⁶⁻, which consists of two corner-sharing SiO₄ tetrahedra. In the crystal lattice, these [Si₂O₇]⁶⁻ anions are organized into distinct layers parallel to the (100) plane. unacademy.com The sodium cations (Na⁺) are distributed throughout the structure, occupying 24 unique crystallographic positions. Each sodium ion is coordinated by four to six neighboring oxygen atoms. A notable characteristic of this structure is the formation of parallel columns composed of edge-sharing NaO₄ tetrahedra, which create channels that accommodate the other sodium cations. unacademy.com Furthermore, microscopic twinning within the crystal can simulate a larger monoclinic C-centered lattice. unacademy.com

The existence of other polymorphic forms is suggested by the compound's thermal behavior. For instance, a stable phase of Na₆Si₂O₇ is known to exist at high temperatures, which can be preserved at room temperature through rapid cooling, or quenching. uni-muenchen.de This implies the presence of at least one high-temperature polymorph that is distinct from the triclinic form stable at lower temperatures. While the high-temperature phase has been identified through its stability range, detailed crystallographic characterization is not as extensively documented as the triclinic polymorph. The phenomenon of polymorphism is common among disilicates, where different packing arrangements of the disilicate anions and cations lead to a variety of crystal structures. ntnu.noresearchgate.net

Table 1: Crystallographic Data for Triclinic this compound

| Property | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| Key Structural Feature | [Si₂O₇]⁶⁻ anions in layers parallel to the (100) plane |

| Sodium Cation Coordination | 4 to 6 oxygen atoms |

Data sourced from Vulcanchem. unacademy.com

Thermodynamics of Solid-to-Solid Phase Transitions

Solid-to-solid phase transitions are transformations from one crystalline polymorph to another without passing through a liquid or gaseous phase. These transitions are governed by thermodynamic principles, where the relative stability of polymorphs is determined by their Gibbs free energy (G). A transition occurs when a change in temperature or pressure makes the Gibbs free energy of another polymorph lower than that of the currently stable form. nih.govelsevier.es

These first-order phase transitions are accompanied by distinct changes in thermodynamic properties such as enthalpy (ΔH) and entropy (ΔS). researchgate.netresearchgate.net The enthalpy change, often referred to as the latent heat of transition, represents the heat absorbed or released during the structural rearrangement. researchgate.net The entropy change reflects the change in the degree of disorder between the two crystalline forms. unacademy.comlibretexts.org At the transition temperature (Ttr), where two polymorphs are in equilibrium, the change in Gibbs free energy is zero, and the entropy of transition can be calculated from the enthalpy of transition using the relation ΔS = ΔH / Ttr. wisc.eduosti.gov

While these principles are fundamental to understanding the polymorphic behavior of this compound, specific quantitative thermodynamic data, such as the precise enthalpies and entropies for its solid-to-solid transitions, are not extensively detailed in available literature. However, calorimetric studies on other silicate (B1173343) systems, such as rare-earth silicate oxyapatites, have successfully determined such values, demonstrating the experimental basis for these thermodynamic parameters. osti.gov For any phase transition, the change from a more ordered to a less ordered crystalline structure results in an increase in entropy, while a transition to a more compact, ordered structure typically involves a decrease in entropy and the release of heat. unacademy.comlibretexts.org

Kinetic Aspects of Polymorphic Transformations

While thermodynamics determines whether a phase transition is possible, kinetics governs the rate at which it occurs. The transformation from a metastable polymorph to a more stable form may not be instantaneous, as it often requires overcoming an energy barrier for nucleation and growth of the new phase. arxiv.orgdiva-portal.org

The kinetics of such transformations can be investigated through various analytical techniques, including calorimetry and X-ray diffraction, which can monitor the fraction of material transformed over time. arxiv.org The rate of transformation is highly dependent on temperature; typically, the rate of nucleation is highest at temperatures just above the glass transition, while the rate of crystal growth is optimal at higher temperatures. rsc.org

Influence of Temperature and Pressure on Phase Stability

The stability of a particular polymorph is defined by a specific range of temperature and pressure, often visualized in a phase diagram. researchgate.net Outside its stability field, a polymorph is metastable and will tend to transform into a more stable form.

For this compound, temperature is a critical factor influencing its phase stability. Research has established that a specific high-temperature phase achieves both kinetic and thermodynamic stability in the temperature range of 620°C to 800°C. uni-muenchen.de Below this range, the triclinic polymorph is more stable. The ability to quench the high-temperature phase to room temperature highlights the kinetic barriers to transformation at lower temperatures. uni-muenchen.de This behavior is analogous to other silicate systems where different polymorphs are stable at different temperatures. researchgate.net

Pressure is another key variable that can induce phase transitions by favoring more compact crystal structures. While a complete pressure-temperature phase diagram for this compound is not available, studies on related sodium silicates demonstrate the significant impact of pressure. For instance, other sodium silicate compounds are known to form new, denser high-pressure phases at extreme conditions relevant to the Earth's mantle. Current time information in Mexico City, MX.aps.org It is therefore expected that applying high pressure to this compound would also lead to the formation of different, more compact polymorphs.

Table 2: Temperature Stability Range for this compound Phase

| Phase | Temperature Range for Stability | Notes |

|---|---|---|

| High-Temperature Polymorph | 620°C - 800°C | Can be kinetically trapped at room temperature via quenching. |

Data sourced from ResearchGate. uni-muenchen.de

Defect Chemistry and Non Stoichiometric Considerations in Hexasodium Diorthosilicate

Point Defects (Vacancies, Interstitials) and Their Formation Energies

Point defects are zero-dimensional imperfections in the crystal lattice and are the most fundamental type of defect. They include vacancies, where an atom is missing from its lattice site, and interstitials, where an atom occupies a site that is normally vacant.

In hexasodium diorthosilicate, the primary point defects would involve sodium, silicon, and oxygen ions.

Vacancies : These can include sodium vacancies (V'Na), silicon vacancies (V''''Si), and oxygen vacancies (V••O). The formation of vacancies requires energy to break the bonds holding the atom in the lattice.

Interstitials : These are typically smaller ions that can fit into the spaces between regular lattice sites. Sodium interstitials (Na•i) are likely the most common type due to the relatively small size of the Na⁺ ion.

The energy required to create a defect is known as the formation energy . This energy is not a fixed value but depends on the chemical environment, specifically the chemical potentials of the constituent elements (e.g., Na-rich or Si-rich conditions). rsc.orgresearchgate.net First-principles calculations based on Density Functional Theory (DFT) are often used to determine these energies. rsc.org

Table 1: Illustrative Formation Energies of Key Point Defects in Sodium Titanate (Na₂Ti₃O₇) This table demonstrates how defect formation energies, and thus dominant defect types, vary with the chemical potential of the elements in a related sodium-oxide material. The values are typically calculated using first-principles methods.

| Defect Type | Charge State | Formation Energy (eV) under Na-rich conditions | Formation Energy (eV) under Na-poor conditions |

| Sodium Interstitial (Nai) | +1 | Low | High |

| Sodium Vacancy (VNa) | -1 | High | Low |

| Oxygen Vacancy (VO) | +2 | Moderate | Moderate |

| Titanium Vacancy (VTi) | -4 | Very High | High |

| Sodium Antisite (NaTi) | -3 | Moderate | Low |

| Note: This data is illustrative, based on general principles observed in materials like Na₂Ti₃O₇, and does not represent direct calculations for this compound. |

Non-Stoichiometric Compositions and Charge Compensation Mechanisms

Non-stoichiometry refers to compositions that deviate from the ideal integer ratio of atoms defined by the chemical formula. For this compound (Na₆Si₂O₇), this would mean a Na₂O:SiO₂ ratio that is not exactly 3:1. Such deviations are common in silicate (B1173343) glasses and can be accommodated in the structure through various charge compensation mechanisms.

The fundamental building block of silicates is the [SiO₄]⁴⁻ tetrahedron. In pure silica (B1680970) (SiO₂), all four oxygen atoms are bridging oxygens (BOs) , shared between two silicon atoms, forming a fully polymerized network. When a network modifier like sodium oxide (Na₂O) is introduced, it breaks up the Si-O-Si linkages, creating non-bridging oxygens (NBOs) . aps.org These NBOs have a formal negative charge and are charge-compensated by nearby modifier cations, such as Na⁺. annualreviews.orgacs.org

The connectivity of a silicon tetrahedron is described by the Qⁿ notation, where 'n' is the number of bridging oxygens connected to the central silicon atom (n can range from 0 to 4).

Q⁴ : Fully bridged tetrahedron (as in pure SiO₂)

Q³ : Three bridging oxygens, one non-bridging oxygen

Q² : Two bridging oxygens, two non-bridging oxygens

Q¹ : One bridging oxygen, three non-bridging oxygens

Q⁰ : No bridging oxygens (isolated [SiO₄]⁴⁻ orthosilicate)

In an ideal Na₆Si₂O₇ (or 3Na₂O·2SiO₂) structure, the silicon atoms would exist as diorthosilicate groups [Si₂O₇]⁶⁻, which consist of two Q¹ tetrahedra linked by one bridging oxygen. Deviations from this stoichiometry would alter the distribution of Qⁿ species. An excess of Na₂O would lead to a higher proportion of Q⁰ units, while a deficiency of Na₂O would result in more Q² or Q³ units. Molecular dynamics simulations on sodium disilicate (Na₂Si₂O₅) glass show a wide distribution of Qⁿ species, highlighting how the network accommodates non-stoichiometry. aps.org

| Qⁿ Species | Description | Percentage in Sodium Disilicate (Na₂Si₂O₅) Glass aps.org |

| Q⁰ | Isolated tetrahedra | 0.1% |

| Q¹ | End of a chain | 3.8% |

| Q² | Middle of a chain | 21.4% |

| Q³ | Branching point | 45.2% |

| Q⁴ | Fully cross-linked | 29.5% |

Influence of Defects on Structural Stability

The presence of defects inherently alters the local and sometimes long-range structure of the material, impacting its stability. Point defects like vacancies and interstitials introduce local strain fields. For instance, a vacancy creates a local region of tension as surrounding atoms relax inward, while an interstitial atom pushes neighboring atoms apart, creating compressive strain.

In silicate structures, defects can significantly influence the stability of the tetrahedral network. The introduction of network modifiers and the subsequent creation of NBOs depolymerizes the silicate network, making it less rigid. aps.org This is a controlled effect of composition. However, uncontrolled defects can lead to undesirable structural features. For example, studies on silica and sodosilicate glass surfaces have identified the formation of highly strained two-membered rings of tetrahedra as a type of structural defect. aps.org These strained rings are more reactive than the bulk network.

Defect Clustering and Short-Range Order

Individual point defects can interact with each other, leading to the formation of defect clusters or complexes. This clustering is often energetically favorable. For instance, a positively charged oxygen vacancy (V••O) and two negatively charged sodium vacancies (V'Na) might form a neutral cluster.

In sodium silicate systems, there is evidence of microsegregation or clustering of the sodium ions. arxiv.org Molecular dynamics simulations have shown that sodium atoms can form clusters within the silicate network, influencing the medium-range order. arxiv.org This clustering is distinct from the random distribution of ions and affects the material's dynamic and structural properties. arxiv.org

In doped systems, defect clustering is a key mechanism for charge compensation. Studies on rare-earth-doped perovskites show that the dopant ions form bound complexes with cation vacancies (e.g., Sr or Ti vacancies) to maintain charge neutrality. acs.org The specific arrangement and binding energy of these defect clusters depend on the size of the dopant ion and the host lattice. acs.org Similar phenomena can be expected in complex silicates, where aliovalent dopants or intrinsic defects would tend to form associated pairs or larger clusters.

Computational Modeling of Defect Structures

Computational modeling is an indispensable tool for investigating defect structures and their energetics, especially where experimental characterization is difficult. The primary methods used are Molecular Dynamics (MD) and first-principles calculations based on Density Functional Theory (DFT).

Molecular Dynamics (MD) Simulations : MD uses classical interatomic potentials to simulate the movement of thousands or millions of atoms over time. arxiv.orgaip.org It is highly effective for studying the structure of amorphous materials like silicate glasses, identifying the distribution of Qⁿ species, analyzing ring size distributions, and observing the clustering of modifier ions like Na⁺. aps.orgarxiv.orgaip.org MD simulations have been successfully used to model the structure of sodium disilicate glass, with results that agree well with experimental diffraction data. aip.org

Density Functional Theory (DFT) : DFT is a quantum mechanical method that provides a more accurate description of electronic structure and bonding. It is the preferred method for calculating the formation energies of specific point defects and defect clusters. rsc.orgaps.org By calculating the total energy of a "supercell" (a periodic repetition of a unit cell) with and without a defect, the formation energy can be determined. aps.org These calculations can predict the most stable defect types under different chemical conditions and identify any electronic states introduced by defects into the material's band gap. rsc.orgaps.org

Table 3: Overview of Computational Methods for Defect Analysis in Silicate Systems

| Computational Method | Key Applications | Examples of Insights Gained |

| Molecular Dynamics (MD) | - Simulating amorphous structures- Analyzing Qⁿ and ring-size distributions- Modeling ion diffusion and clustering- Calculating structural properties (e.g., radial distribution functions) | - Revealed microsegregation of Na⁺ ions in sodium silicate glass arxiv.org- Determined Qⁿ species distribution in sodium disilicate aps.org- Modeled diffusion coefficients of sodium aip.org |

| Density Functional Theory (DFT) | - Calculating defect formation energies- Determining stable charge states of defects- Modeling geometry of defect complexes- Calculating electronic band structures of defective materials | - Predicted dominant intrinsic point defects in Na₂Ti₃O₇ under various conditions rsc.org- Assessed formation energies of vacancies and substitutions in graphene aps.org- Identified stable defect geometries in hexagonal silicon aps.org |

These computational approaches provide atomic-level insights that complement experimental studies and are crucial for understanding and predicting the behavior of defects in complex materials like this compound.

Ionic Conduction Mechanisms and Transport Phenomena in Hexasodium Diorthosilicate Based Materials

Mechanisms of Sodium Ion Migration in Crystalline Lattices

In crystalline ionic conductors, the migration of ions occurs through a series of discrete hops between adjacent sites within the crystal lattice. This movement is fundamentally linked to the presence of point defects, which disrupt the perfect periodicity of the lattice and provide the necessary vacancies or interstitial sites for ions to move into.

A primary mechanism facilitating ion transport is the formation of Frenkel defects. A Frenkel defect involves an ion moving from its regular lattice site to a nearby interstitial position, thereby creating a vacancy at the original site and an interstitial ion. mdpi.com The mobile ion can then migrate through the lattice by hopping into successive vacancies. This vacancy-assisted migration is an activated process, requiring the ion to overcome an energy barrier to move from its site.